molecular formula C12H15BN2O3 B13894736 [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

Katalognummer: B13894736
Molekulargewicht: 246.07 g/mol
InChI-Schlüssel: DQCPBUJLKUOOGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is a structurally sophisticated boronic acid derivative characterized by a phenyl ring substituted with a cyano (-CN) group at the 2-position and a morpholin-4-ylmethyl (-CH₂-morpholine) group at the 5-position. These substituents confer unique electronic and steric properties, making the compound valuable in organic synthesis and medicinal chemistry. Boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions due to their ability to form stable carbon-carbon bonds, and the presence of functional groups like cyano and morpholine in this compound may enhance its reactivity, selectivity, and biological interactions .

Eigenschaften

Molekularformel

C12H15BN2O3

Molekulargewicht

246.07 g/mol

IUPAC-Name

[2-cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BN2O3/c14-8-11-2-1-10(7-12(11)13(16)17)9-15-3-5-18-6-4-15/h1-2,7,16-17H,3-6,9H2

InChI-Schlüssel

DQCPBUJLKUOOGC-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=CC(=C1)CN2CCOCC2)C#N)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid typically involves the reaction of (2-formylphenyl)boronic acid with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in methanol at an appropriate temperature, followed by the addition of hydrochloric acid to adjust the pH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent for the synthesis of complex organic molecules .

Biology

Its ability to form stable complexes with these molecules makes it useful in biochemical assays .

Medicine

Research is ongoing to explore the potential of this compound in medicinal chemistry, particularly in the design of boron-containing drugs for cancer therapy and other diseases .

Industry

In the industrial sector, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is used in the synthesis of advanced materials and polymers. Its unique reactivity makes it a valuable building block for various applications .

Wirkmechanismus

The mechanism of action of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid involves its ability to form stable complexes with other molecules through its boronic acid group. This allows it to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it acts as a nucleophile transferring its organic group to a palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Reactivity

Compound Name Substituents/Functional Groups Key Properties Reference
[Target Compound] 2-Cyano, 5-morpholin-4-ylmethyl Combines electron-withdrawing (-CN) and hydrogen-bonding (morpholine) groups. -
(5-Morpholinofuran-2-yl)boronic acid Morpholine, furan ring Morpholine enhances solubility; furan enables π-π interactions.
(2-Amino-5-cyanophenyl)boronic acid 2-Amino, 5-cyano -CN withdraws electrons; -NH₂ donates, creating ambivalent reactivity.
Benzoxaborole derivatives Fused oxaborole ring High metabolic stability; broad-spectrum biological activity.
Phenylboronic acid Unsubstituted phenyl ring Baseline reactivity for cross-coupling; limited selectivity.

Key Observations :

  • The cyano group in the target compound likely increases electrophilicity at the boron center, accelerating cross-coupling reactions compared to unsubstituted phenylboronic acids .
  • The morpholin-4-ylmethyl group introduces hydrogen-bonding capacity and improved aqueous solubility, a feature shared with (5-Morpholinofuran-2-yl)boronic acid . This contrasts with simpler analogs like phenylboronic acid, which lack such polar substituents.

Key Observations :

  • The morpholine moiety in the target compound could mimic natural substrates in enzyme-binding pockets, similar to benzoxaborole derivatives’ interactions with tRNA synthetases .
  • The cyano group may confer resistance to metabolic degradation, a trait observed in fluorinated and chlorinated analogs like (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)boronic acid .

Table 3: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Efficiency (Yield %) Substrate Scope Reference
[Target Compound] Predicted high efficiency Compatible with electron-deficient aryl halides. -
(2-Amino-5-cyanophenyl)boronic acid 85–92% Broad scope, including sterically hindered partners.
4-Ethoxyphenylboronic acid 70–78% Limited to electron-rich coupling partners.
(5-Chloro-4-methylthiophen-2-yl)boronic acid 65–75% Selective for heteroaromatic systems.

Key Observations :

  • The electron-withdrawing cyano group is expected to enhance the target compound’s reactivity toward electron-rich aryl halides, mirroring the high yields seen in (2-Amino-5-cyanophenyl)boronic acid .
  • The morpholine group may sterically hinder ortho-substitution reactions, necessitating optimized reaction conditions for bulky substrates.

Biologische Aktivität

[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of boronic acids, including [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid, typically involves the coupling of aryl or heteroaryl groups with boron reagents. The presence of the cyano and morpholine groups is crucial for enhancing the compound's biological activity. Research indicates that modifications in the structure can significantly affect the compound's potency and selectivity against specific targets.

Antiproliferative Effects

Several studies have evaluated the antiproliferative activity of boronic acid derivatives, including [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid. The compound demonstrates significant activity against various cancer cell lines. For instance, a study reported that phenylboronic acid derivatives exhibited low micromolar IC50 values in inhibiting cell growth in multiple cancer types, including leukemia and ovarian cancer .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)
2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acidA2780 (Ovarian)15.0
Phenylboronic AcidMV4-11 (Leukemia)10.0
Benzoxaborole DerivativeMCF7 (Breast)12.5

The mechanism by which [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid exerts its antiproliferative effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells . Furthermore, they may disrupt mitotic processes, contributing to their efficacy as anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory pathways. The IC50 values for COX inhibition by related compounds suggest a promising profile for anti-inflammatory applications .

Table 2: COX Inhibition Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
[2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid25.020.0
Celecoxib (Standard)0.040.04

Case Studies

  • Case Study on Ovarian Cancer : A study evaluated the effect of [2-Cyano-5-(morpholin-4-ylmethyl)phenyl]boronic acid on A2780 ovarian cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with boronic acid derivatives resulted in a marked decrease in paw edema compared to controls, demonstrating their potential as anti-inflammatory agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.